O-(4-aminobutyl)hydroxylamine;dihydrochloride
CAS No.:
Cat. No.: VC18579066
Molecular Formula: C4H14Cl2N2O
Molecular Weight: 177.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H14Cl2N2O |
|---|---|
| Molecular Weight | 177.07 g/mol |
| IUPAC Name | O-(4-aminobutyl)hydroxylamine;dihydrochloride |
| Standard InChI | InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-7-6;;/h1-6H2;2*1H |
| Standard InChI Key | PKNQJSSCXBCMQH-UHFFFAOYSA-N |
| Canonical SMILES | C(CCON)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
O-(4-Aminobutyl)hydroxylamine dihydrochloride is systematically named O-(4-aminobutyl)hydroxylamine dihydrochloride, reflecting its four-carbon alkyl chain bearing both an amine (-NH₂) and a hydroxylamine (-ONH₂) group, with two hydrochloride counterions . Its molecular formula, C₄H₁₄Cl₂N₂O, corresponds to a molar mass of 177.07 g/mol . The compound’s InChIKey (PKNQJSSCXBCMQH-UHFFFAOYSA-N) and SMILES notation (C(CCON)CN.Cl.Cl) further delineate its connectivity .
Table 1: Key Identifiers of O-(4-Aminobutyl)hydroxylamine Dihydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 2564-52-5 | |
| Molecular Formula | C₄H₁₄Cl₂N₂O | |
| Molecular Weight | 177.07 g/mol | |
| IUPAC Name | O-(4-aminobutyl)hydroxylamine dihydrochloride | |
| SMILES | C(CCON)CN.Cl.Cl | |
| PubChem CID | 14362327 |
Structural and Electronic Features
The molecule’s butyl chain links a primary amine (position 4) and a hydroxylamine group (position 1), creating a dual-reactive scaffold. Protonation of the hydroxylamine and amine groups under acidic conditions (via HCl) stabilizes the compound as a dihydrochloride salt. This ionic form increases water solubility, a critical factor for reactions in polar solvents. Computational models suggest that the hydrochloride groups enhance electrophilicity at the hydroxylamine oxygen, facilitating nucleophilic attacks in condensation reactions .
Synthesis and Purification Strategies
Traditional Alkylation Routes
The most common synthesis involves alkylating hydroxylamine with 4-aminobutyl halides (e.g., 4-aminobutyl bromide). In a typical procedure, hydroxylamine hydrochloride reacts with the alkyl halide in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by acidification with concentrated HCl to precipitate the dihydrochloride salt. Yields range from 60–75%, with purity dependent on recrystallization from ethanol/water mixtures.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate coupling reactions. For instance, a related hydroxylamine derivative, N-(5-aminopentyl)-N-(benzyloxy)acetamide, was synthesized in 66% yield using microwave conditions (80°C, 150 W, 10 min) . This method reduces reaction times from hours to minutes and minimizes byproducts, suggesting potential applicability for O-(4-aminobutyl)hydroxylamine dihydrochloride .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Alkylation | DMF, RT, 12–24 h | 60–75% | Scalable, low equipment requirements |
| Microwave | 80°C, 150 W, 10 min | ~66% | Faster, higher purity |
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>100 mg/mL) and polar solvents like methanol and DMF . It is hygroscopic, requiring storage under inert gas (e.g., argon) at 2–8°C to prevent decomposition . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, beyond which decomposition releases HCl and ammonia .
Spectroscopic Data
-
IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N bend), and 1050 cm⁻¹ (N-O stretch).
-
¹H NMR (D₂O): δ 3.4 (t, 2H, -CH₂NH₂), 2.9 (t, 2H, -CH₂ONH₂), 1.6 (m, 4H, -CH₂CH₂-).
Applications in Organic and Medicinal Chemistry
Oxime and Hydrazone Formation
The hydroxylamine group reacts with carbonyl compounds (aldehydes/ketones) to form oximes, key intermediates in drug synthesis. For example, oximes derived from this compound serve as protease inhibitors or chelating agents .
Crosslinking and Bioconjugation
In materials science, the amine and hydroxylamine groups enable bifunctional crosslinking of polymers or proteins. A 2024 study utilized a similar hydroxylamine derivative to functionalize graphene oxide for biosensor fabrication .
Pharmaceutical Intermediates
The compound’s amine group participates in peptide coupling reactions. It has been used to synthesize siderophore analogs like desferrioxamine B, which are critical for iron chelation therapy .
| Parameter | Specification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P305+P351+P338 |
Future Directions and Research Opportunities
Catalytic Applications
The hydroxylamine moiety’s redox activity could be harnessed in catalytic cycles for green chemistry. For instance, its potential in mediating transfer hydrogenation reactions remains unexplored.
Biomedical Engineering
Functionalizing nanoparticles with O-(4-aminobutyl)hydroxylamine dihydrochloride may enhance targeted drug delivery systems, leveraging its dual-reactive sites for ligand conjugation.
Analytical Chemistry
Developing derivatives as chiral resolving agents for NMR or HPLC could address gaps in enantiomer separation of amino alcohols.
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